Computed Lipophilicity (XLogP) Comparison: 6-(2-Hydroxyethyl)-1-methylpiperidin-2-one vs. N-Hydroxyethyl and 6-Hydroxymethyl Analogs
The target compound exhibits an XLogP3-AA value of -0.1, which is 0.7 log units higher (less hydrophilic) than 1-(2-hydroxyethyl)piperidin-2-one (CAS 3445-12-3, XLogP3 = -0.8) and 0.4 log units higher than 6-(hydroxymethyl)-1-methylpiperidin-2-one (CAS 20845-30-1, XLogP3-AA = -0.5) [1][2][3]. This places the target compound closer to the lipophilicity of the unsubstituted parent 1-methylpiperidin-2-one (XLogP3 = -0.2) while retaining the hydrogen-bonding advantage of the hydroxyl group [4]. In the context of CNS drug-likeness parameters where XLogP values between -0.5 and +3.0 are generally favored, the target compound's intermediate lipophilicity may offer a more balanced permeability-solubility profile than its more polar analogs [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.1 |
| Comparator Or Baseline | 1-(2-Hydroxyethyl)piperidin-2-one (CAS 3445-12-3): XLogP3 = -0.8; 6-(Hydroxymethyl)-1-methylpiperidin-2-one (CAS 20845-30-1): XLogP3-AA = -0.5; 1-Methylpiperidin-2-one (CAS 931-20-4): XLogP3 = -0.2 |
| Quantified Difference | ΔXLogP = +0.7 vs. N-hydroxyethyl analog; +0.4 vs. 6-hydroxymethyl analog; +0.1 vs. unsubstituted parent |
| Conditions | Computed by XLogP3 3.0 (PubChem release), standardized algorithm applied across all four compounds |
Why This Matters
A 0.4–0.7 log unit increase in lipophilicity can correspond to a measurable improvement in passive membrane permeability, making the target compound a more suitable choice for cell-based assays or in vivo studies where moderate lipophilicity is required.
- [1] PubChem Compound Summary, CID 70629088, 6-(2-Hydroxyethyl)-1-methylpiperidin-2-one. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary, CID 12477725, 1-(2-Hydroxyethyl)piperidin-2-one. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] PubChem Compound Summary, CID 69628603, 6-(Hydroxymethyl)-1-methyl-2-piperidinone. National Center for Biotechnology Information. Accessed May 2026. View Source
- [4] PubChem Compound Summary, CID 13603, 1-Methyl-2-piperidone. National Center for Biotechnology Information. Accessed May 2026. View Source
